molecular formula C20H38O4 B240292 Dioctyl succinate CAS No. 14491-66-8

Dioctyl succinate

Cat. No.: B240292
CAS No.: 14491-66-8
M. Wt: 342.5 g/mol
InChI Key: KWABLUYIOFEZOY-UHFFFAOYSA-N
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Description

Dioctyl succinate, also known as dioctyl sodium sulfosuccinate, is an anionic surfactant widely used in various industrial and pharmaceutical applications. It is known for its excellent emulsifying, wetting, and dispersing properties. The compound is commonly used in the formulation of laxatives, stool softeners, and as a dispersant in oil spill remediation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dioctyl succinate typically involves the esterification of succinic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process. The resulting this compound is then purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced through a two-step process. The first step involves the esterification of succinic acid with octanol to form this compound. The second step involves the sulfonation of this compound with sulfur trioxide or chlorosulfonic acid to form dioctyl sodium sulfosuccinate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dioctyl succinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form succinic acid and octanol.

    Reduction: Reduction of this compound can yield succinic acid and octanol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Dioctyl succinate has a wide range of scientific research applications, including:

Mechanism of Action

Dioctyl succinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions and dispersions. In pharmaceutical applications, this compound increases the water content in stool, making it softer and easier to pass. The compound interacts with the intestinal mucosa, promoting water and electrolyte secretion into the bowel .

Comparison with Similar Compounds

    Dioctyl sodium sulfosuccinate: A closely related compound with similar surfactant properties.

    Docusate sodium: Another surfactant used as a stool softener and laxative.

    Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.

Uniqueness: Dioctyl succinate is unique in its ability to form stable emulsions and dispersions in both aqueous and non-aqueous systems. Its excellent wetting and dispersing properties make it highly effective in a wide range of applications, from pharmaceuticals to industrial formulations .

Properties

IUPAC Name

dioctyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWABLUYIOFEZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932451
Record name Dioctyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14491-66-8
Record name Dioctyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14491-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicapryl succinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DICAPRYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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